3-Oxetanemethanol

Physical Chemistry Process Engineering Purification Science

3-Oxetanemethanol (CAS 6246-06-6), also known as oxetan-3-ylmethanol or 3-(hydroxymethyl)oxetane, is a four-membered cyclic ether (oxetane) functionalized with a primary hydroxymethyl group at the 3-position. This heterocyclic alcohol serves as a versatile synthetic intermediate in medicinal chemistry, where the oxetane ring functions as a carbonyl bioisostere to modulate key physicochemical parameters , and in materials science as a monomer for high-performance polyethers and crosslinked networks.

Molecular Formula C4H8O2
Molecular Weight 88.11 g/mol
CAS No. 6246-06-6
Cat. No. B038632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxetanemethanol
CAS6246-06-6
Synonyms3-Oxetanemethanol; 3-(Hydroxymethyl)oxetane; 3-Oxetanylmethanol; Oxetane-3-methanol
Molecular FormulaC4H8O2
Molecular Weight88.11 g/mol
Structural Identifiers
SMILESC1C(CO1)CO
InChIInChI=1S/C4H8O2/c5-1-4-2-6-3-4/h4-5H,1-3H2
InChIKeySWYHWLFHDVMLHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Oxetanemethanol (CAS 6246-06-6): A Benchmark Oxetane Building Block for Drug Discovery and Polymer Science


3-Oxetanemethanol (CAS 6246-06-6), also known as oxetan-3-ylmethanol or 3-(hydroxymethyl)oxetane, is a four-membered cyclic ether (oxetane) functionalized with a primary hydroxymethyl group at the 3-position. This heterocyclic alcohol serves as a versatile synthetic intermediate in medicinal chemistry, where the oxetane ring functions as a carbonyl bioisostere to modulate key physicochemical parameters [1], and in materials science as a monomer for high-performance polyethers and crosslinked networks . Its molecular formula is C4H8O2, with a molecular weight of 88.11 g/mol .

Why Generic Substitution of 3-Oxetanemethanol (CAS 6246-06-6) Is Not Advisable: Structural and Reactivity Considerations


Generic substitution of 3-oxetanemethanol with other oxetane alcohols or less-strained cyclic ethers is not trivial due to significant differences in physicochemical properties and reactivity profiles. The position of the hydroxymethyl substituent on the oxetane ring (3- vs 2-) alters electronic distribution, conformational preferences, and subsequent reactivity [1]. Furthermore, the inherent ring strain of the oxetane core (~25.5 kcal/mol) imparts unique polymerization kinetics and alkylating potential distinct from larger cyclic ethers like tetrahydrofuran [2]. Direct replacement with a gem-dimethyl analog or an acyclic alcohol can lead to substantial changes in aqueous solubility, metabolic stability, and target binding, thereby compromising the intended pharmacological or material performance.

Quantitative Differentiation Guide for 3-Oxetanemethanol (CAS 6246-06-6) vs. Closest Analogs


Boiling Point and Density: 3-Oxetanemethanol vs. 2-Oxetanemethanol Physical Property Comparison

3-Oxetanemethanol exhibits a significantly higher atmospheric boiling point (205°C) and density (1.092 g/mL) compared to its regioisomer 2-oxetanemethanol, which boils at 98°C (15 mmHg) with a density of 1.080 g/mL . This difference is attributed to the 3-position hydroxymethyl group enabling stronger intermolecular hydrogen bonding networks, which directly impacts distillation and solvent selection during synthesis and purification workflows .

Physical Chemistry Process Engineering Purification Science

Ring Strain and Polymerization Kinetics: 3-Oxetanemethanol vs. Tetrahydrofuran Derivatives

The oxetane ring in 3-oxetanemethanol possesses a ring strain energy of approximately 25.5 kcal/mol (107 kJ/mol), which is nearly 4.5 times higher than that of the five-membered tetrahydrofuran (THF) ring (5.6 kcal/mol) [1]. This elevated strain renders oxetane-based monomers significantly more reactive in cationic ring-opening polymerizations, enabling faster cure rates and higher molecular weight polymers compared to THF-based analogs [2]. In UV-cationic formulations, oxetane derivatives exhibit smooth propagation to high conversion, yielding polymers with distinct mechanical and thermal profiles unattainable with less-strained cyclic ethers [2].

Polymer Chemistry Cationic Polymerization Materials Science

Acidity (pKa) and Hydrogen Bonding Capacity: 3-Oxetanemethanol vs. Common Alcohols

3-Oxetanemethanol exhibits a predicted pKa of 14.58 ± 0.10 for its hydroxyl group . This value is significantly less acidic than the carboxylic acid moiety (pKa ~4-5) that the oxetane ring often replaces as a bioisostere, and is also slightly higher than the pKa of 2-oxetanemethanol (14.44 ± 0.10) . The relatively high pKa indicates a strong O-H bond that resists deprotonation under physiological conditions, contributing to enhanced metabolic stability. Furthermore, the 3-position hydroxymethyl group provides a distinct hydrogen bonding geometry compared to the 2-substituted analog, which can influence target binding in medicinal chemistry campaigns [1].

Medicinal Chemistry Bioisosterism ADME Properties

Genotoxicity and Alkylating Potential: 3-Oxetanemethanol vs. Epoxides and β-Lactones

In a comparative study assessing the alkylating potential of strained heterocycles, 3-oxetanemethanol (referred to as methyloxetanemethanol) was evaluated alongside trimethylene oxide (TMO) and β,β-dimethyloxetane (DMOX) against the DNA-mimetic trap 4-(p-nitrobenzyl)pyridine (NBP). The results, combined with a battery of genotoxicity assays (Salmonella microsome test, BTC E. coli test, alkaline comet assay, and MTT assay), indicate that oxetanes, including the 3-substituted derivative, lack the genotoxic capacity characteristic of epoxides and β-lactones [1]. While epoxides and β-lactones are well-established alkylating agents with associated mutagenic risks, oxetanes exhibit a distinct, less hazardous reactivity profile, likely due to differences in ring-opening mechanisms [1].

Toxicology Safety Assessment Chemical Risk Management

Aqueous Solubility Profile: 3-Oxetanemethanol vs. Other Oxetane Derivatives

The estimated aqueous solubility of 3-oxetanemethanol is exceptionally high, with a predicted value of approximately 1,000,000 mg/L (1e+006 mg/L) at 25°C, based on its estimated log Kow of -0.60 . This value is several orders of magnitude higher than the solubility of 2-oxetanemethanol, which is described as only "slightly soluble in water" . The high solubility of the 3-substituted isomer is attributed to the enhanced polarity and hydrogen-bonding capacity conferred by the 3-position hydroxymethyl group, which allows for more effective solvation by water molecules.

Formulation Science Drug Delivery Physicochemical Profiling

Reactivity in Sulfonylation: 3-Oxetanemethanol as a Dedicated Reagent

3-Oxetanemethanol is specifically utilized as a sulfonylation reagent in organic synthesis and drug discovery . Its primary hydroxymethyl group can be readily activated with sulfonyl chlorides (e.g., tosyl chloride) to form oxetane-containing sulfonate esters, which serve as versatile electrophiles for subsequent nucleophilic substitution reactions [1]. This application is distinct from 2-oxetanemethanol, which is more commonly employed in the synthesis of toluene-4-sulfonic acid oxetan-2-ylmethyl ester . The 3-position sulfonate esters derived from 3-oxetanemethanol provide a different steric and electronic environment for SN2 displacements, enabling access to structural motifs that are challenging to achieve with the 2-substituted isomer.

Synthetic Methodology Drug Discovery Functional Group Interconversion

Optimal Procurement and Application Scenarios for 3-Oxetanemethanol (CAS 6246-06-6)


Medicinal Chemistry: Carbonyl Bioisostere Replacement to Enhance Drug-like Properties

3-Oxetanemethanol is the preferred starting material for synthesizing oxetane-containing drug candidates where the oxetane ring serves as a carbonyl bioisostere. Its high aqueous solubility (estimated 1e+006 mg/L) and favorable pKa (14.58) can significantly improve the pharmacokinetic profile of lead compounds, particularly by increasing solubility and reducing metabolic clearance compared to carbonyl- or gem-dimethyl-containing analogs. The 3-position hydroxymethyl group provides a convenient handle for further elaboration via esterification or etherification.

Polymer Synthesis: Cationic Photopolymerization for High-Performance Coatings and Adhesives

In materials science, 3-oxetanemethanol is a valuable monomer for UV-cationic curing systems due to the high ring strain (25.5 kcal/mol) of its oxetane core . This strain enables rapid polymerization kinetics and high conversion rates, yielding crosslinked networks with excellent mechanical properties, adhesion, and chemical resistance . Its hydrophilic nature also makes it suitable for formulating water-compatible or moisture-cure systems.

Organic Synthesis: Sulfonylation Reagent for Installing Oxetane-Containing Side Chains

3-Oxetanemethanol is specifically employed as a sulfonylation reagent in drug discovery and organic synthesis . Activation of the primary hydroxyl group with sulfonyl chlorides generates oxetane-containing sulfonate esters, which are versatile electrophiles for introducing oxetane moieties into more complex molecular frameworks via nucleophilic substitution. This application leverages the compound's distinct reactivity profile compared to its 2-substituted isomer .

Biochemical Research: Life Science Reagent and Biomaterial

3-Oxetanemethanol is certified for use as a biochemical reagent and biomaterial in life science research . Its high purity (≥97-98% GC) and defined physicochemical properties make it suitable for preparing biological buffers, modifying biomolecules, or serving as a building block for bioconjugation. The compound's favorable safety profile (lack of genotoxicity in in vitro assays) further supports its use in controlled laboratory environments.

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